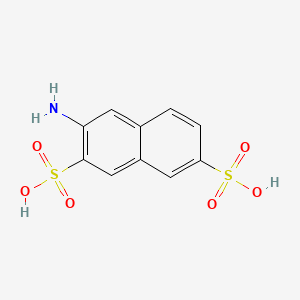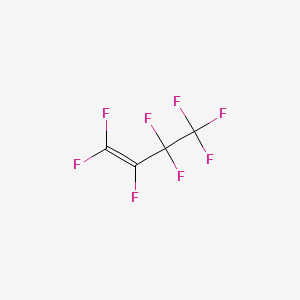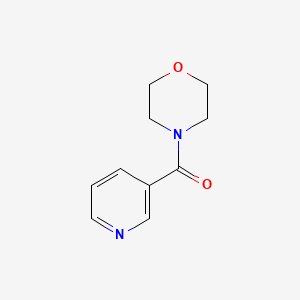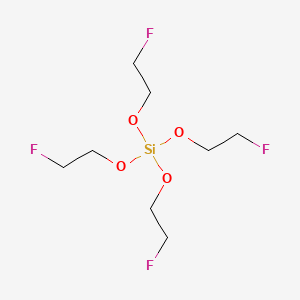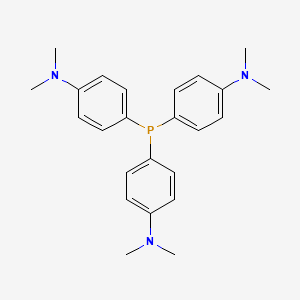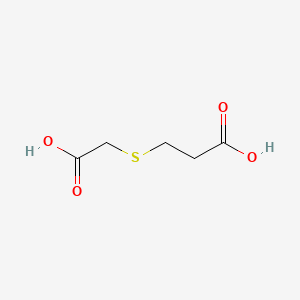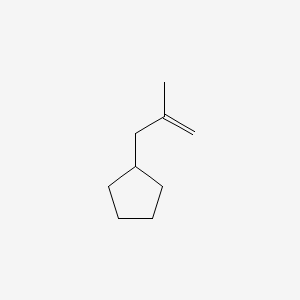
Methallylcyclopentane
Descripción general
Descripción
Methallylcyclopentane is a chemical compound with the molecular formula C9H16 . It is a type of organic compound .
Molecular Structure Analysis
The Methallylcyclopentane molecule contains a total of 25 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 five-membered ring(s) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Methallylcyclopentane, a compound involved in various chemical syntheses, plays a significant role in the creation of complex molecular structures. One notable application is in the total synthesis of Dactylol, a cyclooctenoid sesquiterpene. This synthesis involves a three-component coupling and ring-closing metathesis, with methallylcyclopentane derivatives serving as key intermediates (Fürstner & Langemann, 1996). Additionally, methallylcyclopentane has been used in the synthesis of methylenecyclopentanes, offering high yields and complete stereoselectivity in various reactions (Ghera, Yechezkel, & Hassner, 1996).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, compounds related to methallylcyclopentane have been explored for their potential in treating various medical conditions. For instance, a cyclopentane derivative was studied for its effects on the immune system in the context of influenza virus infections. This research aimed to understand the compound's impact on different immune parameters, such as cytotoxic T lymphocytes and natural killer cell activity (Sidwell, Smee, Bailey, & Burger, 2001).
Pharmacological Research
In pharmacological research, the structurally related compounds to methallylcyclopentane have been involved in studies exploring new drug formulations and their therapeutic effects. For example, research on anthracyclines in the context of metastatic breast cancer has investigated the potential for rechallenging with these compounds, which are chemically related to methallylcyclopentane. Such studies are crucial for understanding the effectiveness and safety of these drugs in different clinical settings (Palmieri, Krell, James, Harper-wynne, Misra, Cleator, & Miles, 2010).
Advanced Chemical Synthesis Techniques
Research has also focused on the development of advanced chemical synthesis techniques using methallylcyclopentane derivatives. These studies aim to improve the efficiency and selectivity of chemical reactions, thereby expanding the toolbox available for synthetic chemists. For instance, a study demonstrated a highly efficient synthesis method for methylenecyclopropane using methallyl chloride, closely related to methallylcyclopentane (Binger, Brinkmann, & Wedemann, 2002).
Safety And Hazards
Direcciones Futuras
While specific future directions for Methallylcyclopentane are not mentioned in the available literature, there is a growing interest in the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes . This could potentially open up new avenues for research and application of Methallylcyclopentane.
Propiedades
IUPAC Name |
2-methylprop-2-enylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h9H,1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPUQHOHNKLMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338413 | |
| Record name | Methallylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methallylcyclopentane | |
CAS RN |
219726-61-1 | |
| Record name | Methallylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



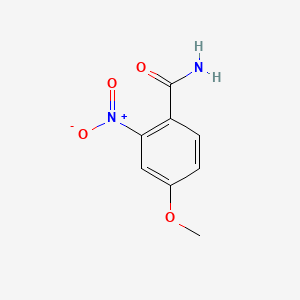
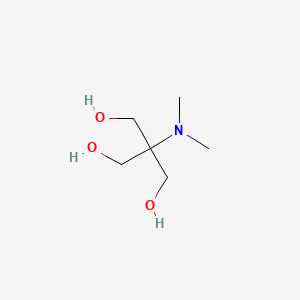
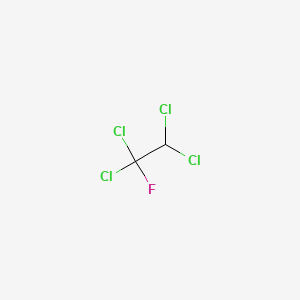
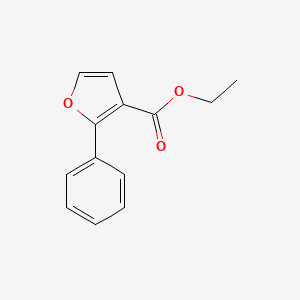
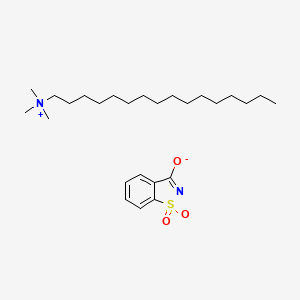
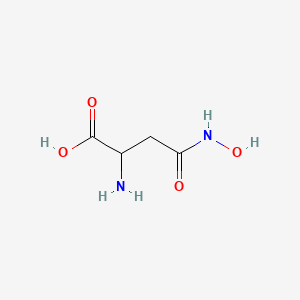
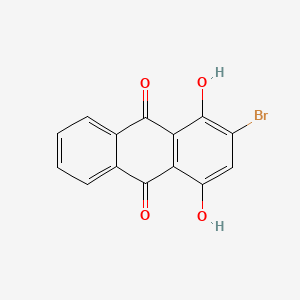
![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)
